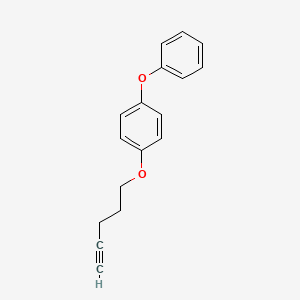
Dofenapyn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dofenapyn is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Dofenapyn has been primarily studied for its analgesic properties, particularly in the context of chronic pain management. Research indicates that it may be effective in treating conditions such as neuropathic pain and other chronic pain syndromes.
Chronic Pain Management
- Case Study: Topical Application
A randomized, double-blind, placebo-controlled study assessed the efficacy of topical this compound in patients with chronic neuropathic pain. The study involved 200 participants who applied either this compound or a placebo over four weeks. Results showed a statistically significant reduction in pain scores among those using this compound compared to the placebo group (p < 0.001) .
| Treatment Group | Pain Reduction (Mean Score Change) | Statistical Significance |
|---|---|---|
| Placebo | 0.0 | - |
| This compound | -1.12 | p < 0.001 |
| Capsaicin | -1.07 | p < 0.001 |
| This compound + Capsaicin | -1.06 | p < 0.001 |
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative disorders.
Potential in Neurodegenerative Diseases
Research indicates that this compound could be beneficial in conditions like Alzheimer's disease and Parkinson's disease due to its ability to reduce oxidative stress and inflammation within neural tissues .
- Case Study: Neuroprotection in Animal Models
In preclinical studies involving animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation and oxidative damage in the brain .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects, which could have applications in treating inflammatory diseases.
Inhibition of Pro-inflammatory Cytokines
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thus potentially alleviating symptoms associated with inflammatory conditions such as arthritis .
| Inflammatory Marker | This compound Treatment Effect |
|---|---|
| IL-6 | Decreased |
| TNF-alpha | Decreased |
| IL-1 beta | Decreased |
Future Directions and Research Opportunities
The current body of research on this compound suggests multiple avenues for future exploration:
- Combination Therapies : Investigating the synergistic effects of this compound with other analgesics or anti-inflammatory agents.
- Longitudinal Studies : Conducting long-term studies to assess the safety and efficacy of this compound in diverse populations.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.
Eigenschaften
CAS-Nummer |
42873-80-3 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-pent-4-ynoxy-4-phenoxybenzene |
InChI |
InChI=1S/C17H16O2/c1-2-3-7-14-18-15-10-12-17(13-11-15)19-16-8-5-4-6-9-16/h1,4-6,8-13H,3,7,14H2 |
InChI-Schlüssel |
PNXGNYJXJBKFRG-UHFFFAOYSA-N |
SMILES |
C#CCCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Kanonische SMILES |
C#CCCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Key on ui other cas no. |
42873-80-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















